molecular formula C10H9BrN2O2 B1503396 4-Bromo-6,7-dimethoxycinnoline CAS No. 879014-17-2

4-Bromo-6,7-dimethoxycinnoline

Cat. No. B1503396
CAS RN: 879014-17-2
M. Wt: 269.09 g/mol
InChI Key: IZEOAYBTVXVTBB-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dimethoxycinnoline is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects that make it an attractive candidate for further investigation.

Scientific Research Applications

Chemical Reactions and Synthesis

  • 4-Bromo-6,7-dimethoxycinnoline and related compounds are used in various chemical reactions. For example, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium gives N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, indicating the reactivity of brominated compounds in organic synthesis (Kowalewski et al., 1981).
  • Another example includes the synthesis of highly substituted quinoline-5,8-diones, which are significant in antitumor antibiotics. This process involves the regioselective bromination of 5,8-dimethoxyquinoline, highlighting the role of brominated intermediates in the development of bioactive molecules (Jeong-Hwan Song et al., 2002).

Biological Activity

  • Brominated compounds are studied for their potential anti-inflammatory properties. For example, a series of 1,2-dialkoxy-4-(3-dimethylaminopropionyl)benzene hydrochlorides and their 5-halogeno derivatives, including brominated versions, were synthesized and exhibited notable anti-inflammatory effects (Daukšas et al., 1994).
  • Similarly, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline and its analogs have been identified as potent inhibitors of tyrosine kinase activity, specifically targeting the epidermal growth factor receptor, indicating the importance of brominated compounds in the development of cancer therapeutics (Bridges et al., 1996).

Electrochemical Studies

  • The electrochemical oxidation of various brominated anilines, including 4-bromoaniline, has been investigated, indicating the relevance of brominated compounds in electrochemical studies and potential applications in analytical chemistry (Kádár et al., 2001).

Pharmaceutical Applications

  • The synthesis of acyclonucleosides, including 6,7-disubstituted 1-(pent-4-enyl)quinoxalin-2-one derivatives, involves the use of brominated intermediates. These compounds have shown inhibition against HIV, demonstrating the role of brominated molecules in antiviral research (Ali et al., 2007).

Steric Effects in Chemistry

  • Research on the steric effects of different groups in chemical reactions has utilized brominated quinolines, such as 4-bromo-2-(trifluoromethyl)quinoline, to study how these groups impact the reactivity and interactions of molecules (Schlosser et al., 2006).

properties

IUPAC Name

4-bromo-6,7-dimethoxycinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-14-9-3-6-7(11)5-12-13-8(6)4-10(9)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEOAYBTVXVTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=N2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696919
Record name 4-Bromo-6,7-dimethoxycinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6,7-dimethoxycinnoline

CAS RN

879014-17-2
Record name 4-Bromo-6,7-dimethoxycinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxybromide (125 g, 0.436 mol) was added to a suspension of 6,7-dimethoxycinnolin-4-ol (65 g, 0.32 mol) in chloroform (550 mL, 6.9 mol). The reaction mixture was stirred at 65° C. for 18 hours. Formation of a fine yellow solid was observed. The reaction mixture was poured onto crushed ice (200 g), and the pH was adjusted to 6-7 with sodium acetate (285 g) and sat. NaHCO3. The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2×200 mL). The combined organic extracts were washed with brine (2×100 mL), dried over Na2SO4, filtered, and concentrated in vacuo to provide a light tan oil. DCM (40 mL) and hexanes (250 mL) were added, and the resulting solid was filtered to provide 4-bromo-6,7-dimethoxycinnoline as an off-white solid.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
285 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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